P2X4 Receptor Antagonism: 1.9-Fold Gain Over the 2-Chlorophenyl Analog
In a cell-based assay, 5-(4-bromo-2-chlorophenyl)furan-2-carboxamide antagonized the human P2X4 receptor with an IC50 of 8,340 nM, compared to 15,900 nM for the 2-chlorophenyl analog (5-(2-chlorophenyl)furan-2-carboxamide). This represents a 1.9-fold improvement in potency driven exclusively by the addition of bromine at the 4-position [1][2].
| Evidence Dimension | P2X4 receptor antagonism IC50 |
|---|---|
| Target Compound Data | 8,340 nM (8.34E+3 nM) |
| Comparator Or Baseline | 5-(2-chlorophenyl)furan-2-carboxamide: 15,900 nM (1.59E+4 nM) |
| Quantified Difference | ~1.9-fold improvement (lower IC50) |
| Conditions | Human P2X4 receptor expressed in human 1321N1 cells; assessed as reduction in intracellular Ca2+ influx after 30 min incubation |
Why This Matters
For research programs targeting P2X4 in neuropathic pain or inflammation, the 1.9-fold potency gain lowers the active concentration threshold, reducing the risk of off-target effects at higher doses.
- [1] BindingDB. BDBM50596636 / CHEMBL5181561: 5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide, IC50: 8.34E+3 nM. Antagonist activity at human P2X4 receptor expressed in human 1321N1 cells. View Source
- [2] BindingDB. CHEMBL3721: 5-(2-chlorophenyl)furan-2-carboxamide, IC50: 1.59E+4 nM, Antagonist activity at human P2X4 receptor. View Source
